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Compound of Interest

Compound Name: Quindoline

Cat. No.: B1213401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quindoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a

versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of

clinically relevant enzymes. This guide provides an objective comparison of the performance of

specific Quindoline-based inhibitors against established alternatives, supported by

experimental data and detailed methodologies.

Selective Inhibition of DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme

implicated in neurodevelopmental disorders and certain cancers. The indolo[3,2-c]quinoline

scaffold, a derivative of Quindoline, has yielded highly potent and selective inhibitors of

DYRK1A.

Comparative Performance of DYRK1A Inhibitors
The following table summarizes the in vitro inhibitory potency of a leading Quindoline
derivative against the known DYRK1A inhibitor, Harmine.
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Compound Target IC50 (nM)
Alternative
Inhibitor

Target IC50 (nM)

10-Iodo-11H-

indolo[3,2-

c]quinoline-6-

carboxylic

acid[1]

DYRK1A 6 Harmine[2] DYRK1A 80

DYRK1B >1000 DYRK2 900

CLK1 >1000 DYRK3 800

GSK-3β >1000 CK1 1500

Experimental Protocol: DYRK1A Kinase Assay
The inhibitory activity of the compounds against DYRK1A can be determined using a

radiometric kinase assay.

Reaction Setup: Prepare a reaction mixture containing the DYRK1A enzyme, a specific

peptide substrate (e.g., DYRKtide), and the test compound at various concentrations in a

kinase assay buffer.

Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

Termination: Stop the reaction by adding a solution like phosphoric acid.

Detection: Spot the reaction mixture onto a phosphocellulose paper/membrane, wash to

remove unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a

scintillation counter.

IC50 Determination: Calculate the percentage of kinase inhibition for each inhibitor

concentration relative to a DMSO control. Determine the IC50 value by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the

data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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